molecular formula C21H20N6O B2767176 N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide CAS No. 890942-67-3

N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide

Cat. No. B2767176
CAS RN: 890942-67-3
M. Wt: 372.432
InChI Key: MODDERURNOPEAL-UHFFFAOYSA-N
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Description

“N’-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a group of compounds that have been synthesized and studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of “N’-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide” is not explicitly provided in the search results .


Chemical Reactions Analysis

The chemical reactions involving “N’-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide” are not explicitly provided in the search results .

Scientific Research Applications

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activities. One study found that certain pyrazolo[3,4-d]pyrimidine compounds displayed potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, with one compound showing significant potency with an IC50 of 11 µM (Khaled R. A. Abdellatif et al., 2014). Another research highlighted a series of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors, demonstrating marked anticancer activity against various cancer cell lines, with one compound being particularly potent (M. Abdelgawad et al., 2016).

Antimicrobial and Antibacterial Potential

Pyrazolo[3,4-d]pyrimidine derivatives also exhibit promising antimicrobial and antibacterial properties. A study synthesized pyrimidine-linked pyrazole heterocyclics that were evaluated for their insecticidal and antibacterial potential, showcasing their efficacy against selected microorganisms (P. P. Deohate et al., 2020). Additionally, novel compounds containing pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and demonstrated good to excellent antimicrobial activity (H. Hafez et al., 2016).

Enzyme Inhibition and Other Biological Activities

Pyrazolo[3,4-d]pyrimidine analogues have been explored for their enzyme inhibition capabilities, including as adenosine receptor affinity agents. A study on this class of compounds synthesized analogues that exhibited A1 adenosine receptor affinity, showing potential for further pharmacological applications (F. Harden et al., 1991). Moreover, these derivatives were synthesized and assessed for their SARS-CoV 3C-like protease inhibitory activities, indicating their relevance in antiviral research (S. F. Mohamed et al., 2015).

Safety and Hazards

The safety and hazards associated with “N’-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide” are not explicitly mentioned in the search results .

Future Directions

The future directions for the study of “N’-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide” are not explicitly mentioned in the search results .

properties

IUPAC Name

N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-13-8-9-18(15(3)10-13)27-20-17(11-24-27)19(22-12-23-20)25-26-21(28)16-7-5-4-6-14(16)2/h4-12H,1-3H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODDERURNOPEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide

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